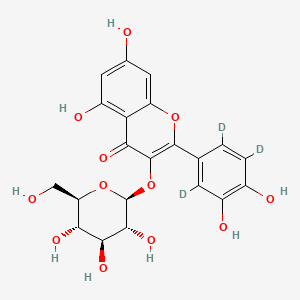![molecular formula C34H62N6O16 B13857598 1-N-Ureido 2,6-Bis[[(1,1-dimethylethoxy)carbonyl]amino]-N3-[(1,1-dimethylethoxy)carbonyl]-tobramycin](/img/structure/B13857598.png)
1-N-Ureido 2,6-Bis[[(1,1-dimethylethoxy)carbonyl]amino]-N3-[(1,1-dimethylethoxy)carbonyl]-tobramycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N-Ureido 2,6-Bis[[(1,1-dimethylethoxy)carbonyl]amino]-N3-[(1,1-dimethylethoxy)carbonyl]-tobramycin is a synthetic derivative of tobramycin, an aminoglycoside antibiotic. This compound is characterized by its complex structure, which includes multiple ureido and tert-butoxycarbonyl (Boc) groups. It is primarily used as an intermediate in the synthesis of other derivatives of tobramycin, particularly those with enhanced antibacterial properties .
Preparation Methods
The synthesis of 1-N-Ureido 2,6-Bis[[(1,1-dimethylethoxy)carbonyl]amino]-N3-[(1,1-dimethylethoxy)carbonyl]-tobramycin involves multiple steps, starting from tobramycin. The key steps include:
Protection of Amino Groups: The amino groups of tobramycin are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions.
Ureido Group Introduction: The ureido group is introduced at the 1-N position of the tobramycin molecule.
Final Deprotection: The Boc groups are removed under acidic conditions to yield the final product.
Industrial production methods typically involve large-scale synthesis using similar steps but optimized for higher yields and purity. Reaction conditions such as temperature, solvent, and pH are carefully controlled to ensure the desired product is obtained.
Chemical Reactions Analysis
1-N-Ureido 2,6-Bis[[(1,1-dimethylethoxy)carbonyl]amino]-N3-[(1,1-dimethylethoxy)carbonyl]-tobramycin undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting groups can be hydrolyzed under acidic conditions to yield the free amine groups.
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common reagents used in these reactions include acids (e.g., trifluoroacetic acid for deprotection), bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-N-Ureido 2,6-Bis[[(1,1-dimethylethoxy)carbonyl]amino]-N3-[(1,1-dimethylethoxy)carbonyl]-tobramycin has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly those with potential antibacterial properties.
Biology: Studied for its interactions with bacterial ribosomes and its potential to inhibit protein synthesis.
Medicine: Investigated for its potential use in developing new antibiotics with improved efficacy against resistant bacterial strains.
Mechanism of Action
The mechanism of action of 1-N-Ureido 2,6-Bis[[(1,1-dimethylethoxy)carbonyl]amino]-N3-[(1,1-dimethylethoxy)carbonyl]-tobramycin is similar to that of tobramycin. It binds to the bacterial ribosome, interfering with protein synthesis by causing misreading of mRNA. This leads to the production of defective proteins, ultimately resulting in bacterial cell death. The ureido and Boc groups may enhance its binding affinity and stability.
Comparison with Similar Compounds
1-N-Ureido 2,6-Bis[[(1,1-dimethylethoxy)carbonyl]amino]-N3-[(1,1-dimethylethoxy)carbonyl]-tobramycin can be compared with other tobramycin derivatives, such as:
1-N-Ureido Tobramycin: Lacks the Boc protecting groups, making it more reactive but less stable.
Tobramycin: The parent compound, widely used as an antibiotic.
Amikacin: Another aminoglycoside antibiotic with a similar mechanism of action but different chemical structure.
Properties
Molecular Formula |
C34H62N6O16 |
|---|---|
Molecular Weight |
810.9 g/mol |
IUPAC Name |
tert-butyl N-[(1S,2R,3S,4S,5R)-4-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(carbamoylamino)-3-hydroxy-2-[(2R,3R,5S,6R)-5-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxan-2-yl]oxycyclohexyl]carbamate |
InChI |
InChI=1S/C34H62N6O16/c1-32(2,3)54-29(47)37-12-18-17(42)11-16(40-31(49)56-34(7,8)9)26(50-18)52-25-15(39-30(48)55-33(4,5)6)10-14(38-28(36)46)24(23(25)45)53-27-22(44)20(35)21(43)19(13-41)51-27/h14-27,41-45H,10-13,35H2,1-9H3,(H,37,47)(H,39,48)(H,40,49)(H3,36,38,46)/t14-,15+,16-,17+,18-,19-,20+,21-,22-,23-,24+,25-,26-,27-/m1/s1 |
InChI Key |
LWAHETQZNMDHKH-LOBSLKQUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1[C@H](C[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)NC(=O)N)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1C(CC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)N)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-methylsulfonyl-7-pyridin-2-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13857517.png)
![2,3-Dihydro-N-(4-methoxy-2-methylphenyl)-2-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1H-indole-1-carboxamide](/img/structure/B13857519.png)

![1-[4-(4-Ethoxyphenyl)thiazol-2-yl]-guanidine Hydrobromide](/img/structure/B13857532.png)
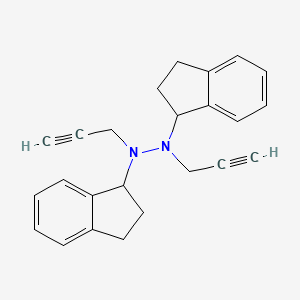
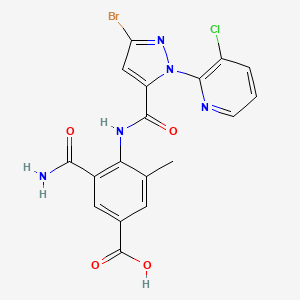


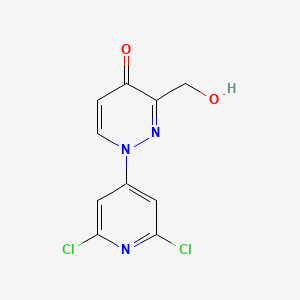

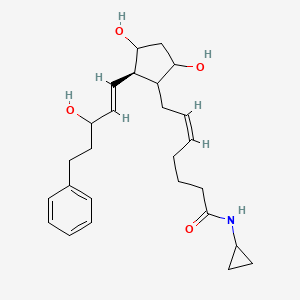
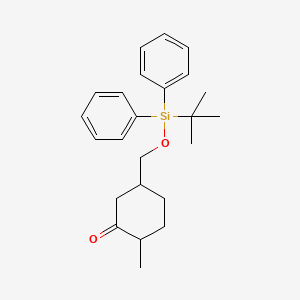
![sodium;(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B13857594.png)
